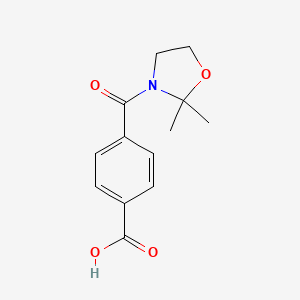
13H-Benzo(h)pyrido(2,3-a)carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13H-Benzo(h)pyrido(2,3-a)carbazole is an aromatic heterocyclic compound with a complex structure consisting of multiple fused rings. It contains 19 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 13H-Benzo(h)pyrido(2,3-a)carbazole typically involves multi-step organic reactions. One common method is the Borsche-Drechsel cyclization, where phenylhydrazine is condensed with cyclohexanone to form an imine, followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to produce tetrahydrocarbazole. This intermediate is then oxidized to form the desired compound .
Industrial Production Methods: Industrial production of this compound often involves the selective crystallization from molten coal tar at high temperatures or low pressures. This method is economically viable due to the compound’s concentration in the anthracene distillate during coal tar distillation .
Análisis De Reacciones Químicas
Types of Reactions: 13H-Benzo(h)pyrido(2,3-a)carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like red lead or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can have different chemical and physical properties .
Aplicaciones Científicas De Investigación
13H-Benzo(h)pyrido(2,3-a)carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 13H-Benzo(h)pyrido(2,3-a)carbazole involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies .
Comparación Con Compuestos Similares
Carbazole: An aromatic heterocyclic compound with a similar tricyclic structure.
Indole: A compound with a fused benzene and pyrrole ring.
Pyridine: A basic heterocyclic organic compound with a six-membered ring containing one nitrogen atom.
Propiedades
Número CAS |
77976-32-0 |
|---|---|
Fórmula molecular |
C19H12N2 |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
12,15-diazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2,4,6,8,10,14(19),15,17,20-decaene |
InChI |
InChI=1S/C19H12N2/c1-2-5-14-11-17-16(10-13(14)4-1)15-8-7-12-6-3-9-20-18(12)19(15)21-17/h1-11,21H |
Clave InChI |
CEKDJONZCQXCTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C4=C(N3)C5=C(C=CC=N5)C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Propoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14433450.png)

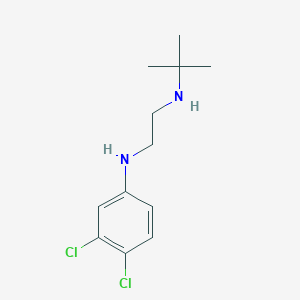


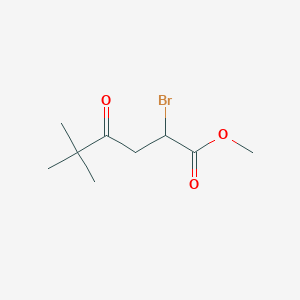
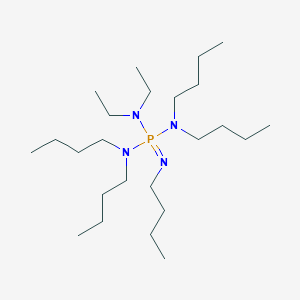
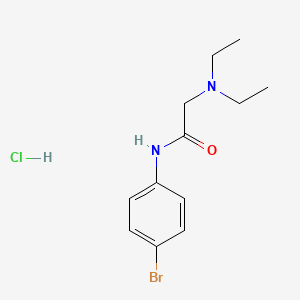
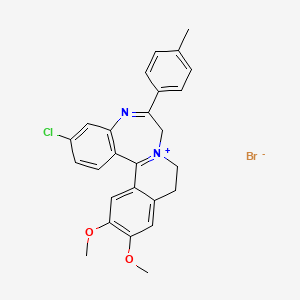
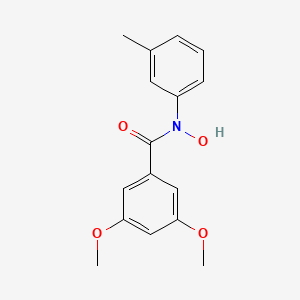
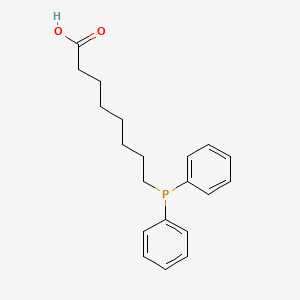
![4-[(Hexadecyloxy)methylidene]cyclohex-1-ene](/img/structure/B14433503.png)
